![molecular formula C19H15NO3 B2577947 2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione CAS No. 1159976-64-3](/img/structure/B2577947.png)
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
Indane-1,3-dione is a β-diketone with indane as its structural nucleus . It’s a colorless or white solid, but old samples can appear yellowish or even green .Chemical Reactions Analysis
Indane-1,3-dione can undergo self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Physical And Chemical Properties Analysis
Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish or even green . It has good solubility in common organic solvents .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Compounds with complex molecular structures similar to 2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione have been extensively studied for their potential in organic synthesis and catalysis. For instance, catalytic non-enzymatic kinetic resolution processes utilize sophisticated molecules to achieve high enantioselectivity and yield, showcasing the utility of intricate organic molecules in synthesizing chiral compounds efficiently (Pellissier, 2011).
Materials Science
In materials science, the structural motifs found in complex organic molecules are often leveraged to design novel materials for optoelectronics. For example, BODIPY-based materials, which share a complexity with the compound , have emerged as valuable platforms for various applications including sensors, organic thin-film transistors, and organic photovoltaics. Their structural design and synthesis play a critical role in defining their optical properties and application potential in OLED devices (Squeo & Pasini, 2020).
Environmental Studies
The fate and behavior of synthetic organic compounds in the environment are of considerable interest. Mesotrione, a structurally complex herbicide, illustrates the comprehensive study of efficiency, effects, and environmental fate over years of agricultural use. Such studies provide a baseline understanding of the ecological impact of synthetic compounds, highlighting the importance of assessing their degradation, toxicity, and persistence in the environment (Carles, Joly, & Joly, 2017).
Orientations Futures
Indane-1,3-dione is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It’s also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
Propriétés
IUPAC Name |
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11(20-14-9-7-13(8-10-14)12(2)21)17-18(22)15-5-3-4-6-16(15)19(17)23/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAQGRHDOWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C(=O)C)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
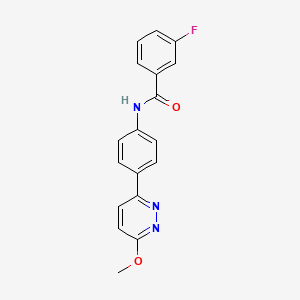
![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)
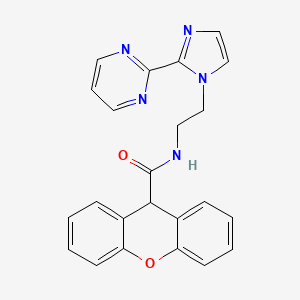
![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)
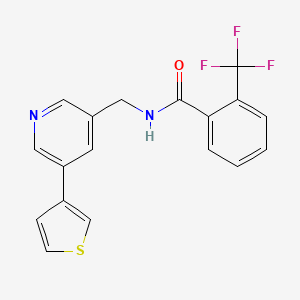
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)
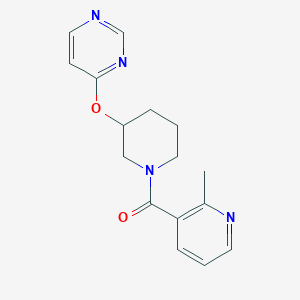

![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

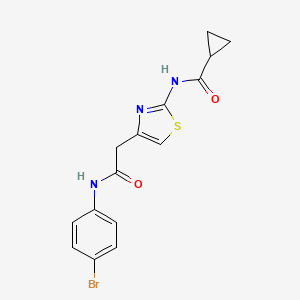
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)